Methyl Aminolevulinate

説明

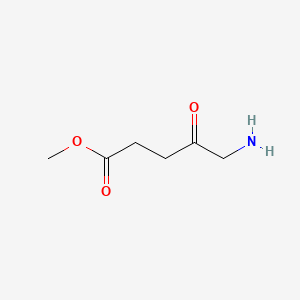

Structure

3D Structure

特性

IUPAC Name |

methyl 5-amino-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUAYBAIHCDHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048570 | |

| Record name | Methyl aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 2.20e+02 g/L | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33320-16-0 | |

| Record name | Methyl aminolevulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33320-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl aminolevulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl aminolevulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl aminolevulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL AMINOLEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl aminolevulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Methyl Aminolevulinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl aminolevulinate (MAL), the methyl ester of 5-aminolevulinic acid (ALA), is a crucial photosensitizing agent in photodynamic therapy (PDT).[1][2] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and key analytical procedures are presented, alongside tabulated quantitative data for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its application in research and drug development.

Introduction

This compound is a second-generation photosensitizer prodrug that has gained significant traction in the treatment of various skin conditions, including actinic keratosis and certain types of non-melanoma skin cancer.[3][4] Its enhanced lipophilicity compared to its parent compound, 5-aminolevulinic acid, allows for improved penetration through cellular membranes.[5] Once inside the cell, MAL is metabolized into the potent photosensitizer protoporphyrin IX (PpIX).[6] Subsequent activation by light of a specific wavelength triggers the production of cytotoxic reactive oxygen species (ROS), leading to targeted cell death.[6][7] This guide delves into the core technical aspects of MAL, providing a valuable resource for professionals in the field.

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 5-aminolevulinic acid. Several methods have been reported, with variations in catalysts and reaction conditions.

Synthesis Route 1: Acid-Catalyzed Esterification

A common and straightforward method involves the direct esterification of 5-aminolevulinic acid hydrochloride with methanol (B129727) in the presence of an acid catalyst.

Reaction Scheme:

5-Aminolevulinic Acid Hydrochloride + Methanol --(H+)--> this compound Hydrochloride + Water

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

5-aminolevulinic acid hydrochloride

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (HCl) or Thionyl Chloride (SOCl₂)

-

Molecular Sieves (3A or 4A), pre-dried at 300-350°C

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

To a reaction flask containing anhydrous methanol, add 5-aminolevulinic acid hydrochloride. The concentration of 5-ALA in methanol should ideally not exceed 12 wt. % for high conversion.[8]

-

Add a catalytic amount of concentrated hydrochloric acid or slowly add thionyl chloride.

-

Alternatively, for a more environmentally friendly approach, add pre-dried 3A or 4A molecular sieves to the methanol solution.[8] The mass ratio of molecular sieves to 5-aminolevulinic acid hydrochloride can range from 1:1 to 4:1.[8]

-

The reaction mixture is then stirred and heated to reflux (approximately 60-65°C).

-

The progress of the esterification can be monitored by 1H-NMR spectroscopy.

-

After completion of the reaction (typically overnight), the excess methanol is removed by distillation using a rotary evaporator.

-

The resulting crude product is then treated with acetone to precipitate the this compound hydrochloride.

-

The precipitate is filtered, washed with cold acetone, and dried under vacuum at 30-40°C to yield the final product.

Alternative Synthesis Routes

While acid-catalyzed esterification is prevalent, other methods have been explored. One such approach involves the bromination of biobased methyl levulinate, followed by ammoniation and hydrolysis to yield 5-aminolevulinic acid, which can then be esterified.[9][10] Another versatile methodology utilizes the three-component Passerini reaction to generate a diverse library of ALA esters under mild conditions.[11] Research into alternative synthetic pathways for 5-aminolevulinic acid itself, such as from 2-ketoglutarate via 4,5-dioxovaleric acid, could also provide different starting points for MAL synthesis.[12]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound hydrochloride.

Chemical Properties of this compound

The physicochemical properties of this compound are critical to its function as a topical prodrug.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ (free base), C₆H₁₂ClNO₃ (hydrochloride salt)[13][14] |

| Molecular Weight | 145.16 g/mol (free base), 181.62 g/mol (hydrochloride salt)[2] |

| Appearance | White to slightly yellow powder[13] |

| Solubility | Freely soluble in water and methanol; soluble in ethanol; practically insoluble in most organic solvents; soluble in DMSO.[13] |

| pKa | 8.1 (weak acid) |

| Stability | Stable at pH 4 and 4°C. Loses ~10% activity at pH 5.5 after 5 days at 4°C. Fastest decay at pH 7.4 and 37°C. Solutions should be prepared fresh and stored at low temperatures with a pH not exceeding 5.[15][16] |

| Melting Point | 119-121°C (hydrochloride salt) |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR (DMSO-d₆): The structure of this compound hydrochloride can be confirmed by ¹H NMR.[1]

-

¹³C NMR: Available through spectral databases.[14]

-

IR Spectroscopy: The infrared spectrum of this compound would show characteristic peaks for C=O, C-H₂, and potentially N-H stretching, differing from 5-ALA by the presence of ester-related vibrations.[17]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound is a multi-step process that relies on its conversion to a photoactive compound within target cells.

-

Topical Application and Penetration: MAL is applied topically as a cream and penetrates the skin, preferentially accumulating in neoplastic cells due to their altered metabolism and increased permeability.[3]

-

Intracellular Conversion to Protoporphyrin IX (PpIX): Inside the cells, MAL is hydrolyzed to 5-aminolevulinic acid, which then enters the heme biosynthesis pathway. A series of enzymatic reactions leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX).[6]

-

Photoactivation: The treated area is illuminated with light of a specific wavelength (typically red light, ~630-635 nm), which is absorbed by the accumulated PpIX.[2]

-

Generation of Reactive Oxygen Species (ROS): Upon light absorption, PpIX is excited to a triplet state and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[6][7]

-

Cellular Damage and Apoptosis: The generated ROS cause oxidative damage to cellular components, particularly mitochondria, leading to cell death via apoptosis and necrosis.[6]

Mechanism of Action in Photodynamic Therapy

Caption: The sequential steps involved in the photodynamic action of this compound.

Key Experimental Protocols

Quantification of Protoporphyrin IX (PpIX) Fluorescence

Measuring the accumulation of PpIX in cells or tissues is crucial for evaluating the efficacy of MAL-PDT.

Experimental Protocol: Fluorometric Quantification of PpIX

Materials:

-

Cell culture or tissue samples treated with this compound

-

Dimethyl sulfoxide (B87167) (DMSO) for extraction

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence spectrophotometer

-

Protoporphyrin IX standard

-

Homogenizer or sonicator

Procedure:

-

Sample Preparation:

-

Cell Culture: After incubation with MAL, wash the cells with PBS to remove any extracellular drug. Lyse the cells and extract PpIX using DMSO.

-

Tissue Samples: Homogenize or sonicate the tissue samples in DMSO to extract PpIX.

-

-

Fluorescence Measurement:

-

Quantification:

-

Prepare a standard curve using known concentrations of PpIX in DMSO.

-

Quantify the amount of PpIX in the samples by comparing their fluorescence intensity to the standard curve.

-

Assessment of Phototoxicity

Evaluating the cytotoxic effect of MAL-PDT is essential for determining its therapeutic potential.

Experimental Protocol: In Vitro Phototoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line (e.g., A431, HeLa)

-

Cell culture medium and supplements

-

This compound solution

-

Light source with appropriate wavelength and power for irradiation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Drug Incubation: Treat the cells with various concentrations of this compound for a defined period (e.g., 4 hours). Include control wells with no drug.

-

Irradiation:

-

Wash the cells with PBS to remove the drug-containing medium and replace it with fresh medium.

-

Expose the designated wells to a specific light dose from the light source. Keep a set of non-irradiated control plates in the dark.

-

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated, non-irradiated control.[21]

Conclusion

This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, a key agent in photodynamic therapy. The provided experimental protocols and tabulated data offer a practical resource for researchers and drug development professionals. The visualization of the synthesis workflow and mechanism of action aims to enhance the understanding of this important therapeutic compound. Further research into novel synthetic routes and formulations will continue to expand the clinical utility of this compound.

References

- 1. 5-Aminolevulinic acid methyl ester hydrochloride(79416-27-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Photodynamic therapy with topical this compound for actinic keratosis: results of a prospective randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H11NO3 | CID 157922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. RU2611441C2 - Method for producing of 5-aminolevulinic acid methyl ester hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of chemically diverse esters of 5-aminolevulinic acid for photodynamic therapy via the multicomponent Passerini reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Alternative Routes for the Synthesis of 5-Aminolevulinic Acid in Maize Leaves : I. Formation from 2-Ketoglutarate via 4,5-Dioxovaleric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. This compound Hydrochloride | C6H12ClNO3 | CID 157921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spiedigitallibrary.org [spiedigitallibrary.org]

- 20. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 21. Cell Culture Phototoxicity Test | Springer Nature Experiments [experiments.springernature.com]

The Genesis and Evolution of Methyl Aminolevulinate in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl aminolevulinate (MAL), a second-generation photosensitizing agent, has carved a significant niche in the landscape of dermatological photodynamic therapy (PDT). Its development marked a pivotal advancement from its predecessor, 5-aminolevulinic acid (ALA), offering enhanced lipophilicity and selective uptake in target cells. This technical guide provides an in-depth exploration of the history, discovery, and core scientific principles of MAL. It delves into its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols. Quantitative data from key studies are summarized in structured tables for comparative analysis, and crucial biological and experimental pathways are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Quest for a Superior Photosensitizer

The journey of this compound begins with the pioneering work in photodynamic therapy, a treatment modality that combines a photosensitizer, light, and oxygen to elicit cell death. The first generation of photosensitizers, such as porphyrin derivatives, were administered systemically and associated with prolonged generalized photosensitivity. A significant breakthrough came with the use of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[1] Topical application of ALA leads to the endogenous accumulation of the photosensitizer protoporphyrin IX (PpIX) preferentially in tumor cells.[2]

However, the hydrophilic nature of ALA limits its penetration through the lipophilic stratum corneum of the skin.[3] This limitation spurred the development of more lipophilic ALA derivatives to improve dermal uptake and therapeutic efficacy. The esterification of ALA was a logical next step, and among the various esters synthesized and tested, the methyl ester, this compound, emerged as a promising candidate.[4][5]

Developed by the Norwegian company PhotoCure, MAL (marketed as Metvix® or Metvixia®) demonstrated enhanced penetration and more selective accumulation in neoplastic and actinically damaged cells compared to ALA.[6][7][8] This improved pharmacokinetic profile translated into effective treatment of various skin lesions with a favorable safety profile. The first marketing authorization for Metvix® PDT was granted in Sweden in 2001 for the treatment of actinic keratosis (AK) and basal cell carcinoma (BCC).[9] This was followed by approvals in numerous other countries, solidifying its role as a key therapeutic option in dermatology.[4][10]

The Chemistry of Enhanced Delivery: Synthesis and Properties

The synthesis of this compound hydrochloride is achieved through the esterification of 5-aminolevulinic acid hydrochloride with methanol (B129727). One common laboratory-scale synthesis involves stirring 5-aminolevulinic acid hydrochloride in methanol, often with the addition of a catalytic amount of strong acid like hydrochloric acid, and heating the mixture.[3] The progress of the reaction can be monitored by techniques such as 1H-NMR spectroscopy. After the reaction is complete, excess methanol is removed by distillation, and the final product, methyl 5-aminolevulinate hydrochloride, is dried under vacuum.[3]

The key physicochemical property that distinguishes MAL from ALA is its increased lipophilicity. This allows for more efficient diffusion across the lipid-rich stratum corneum and cellular membranes, leading to higher intracellular concentrations of the prodrug in the target tissue.[11][12]

Mechanism of Action: Hijacking the Heme Synthesis Pathway

The therapeutic effect of this compound-based photodynamic therapy (MAL-PDT) is contingent on its conversion to the potent photosensitizer, protoporphyrin IX (PpIX), within the target cells. This process leverages the natural heme biosynthesis pathway.

Cellular Uptake and Conversion to Protoporphyrin IX

Upon topical application, MAL penetrates the skin and is taken up by the cells. Inside the cell, intracellular esterases hydrolyze the methyl ester, converting MAL back into ALA. This ALA then enters the heme synthesis pathway. A series of enzymatic reactions convert ALA into PpIX. In neoplastic cells, a combination of increased enzymatic activity in the initial steps of the pathway and reduced ferrochelatase activity (the enzyme that converts PpIX to heme) leads to a significant accumulation of PpIX compared to healthy cells.[13]

Caption: Heme synthesis pathway and MAL-PDT mechanism.

Photoactivation and Cytotoxicity

Once a sufficient amount of PpIX has accumulated in the target cells (typically after a 3-hour incubation period), the lesion is illuminated with red light, usually in the wavelength range of 570-670 nm.[14][15] PpIX absorbs this light energy, transitioning to an excited triplet state. In the presence of molecular oxygen, this energy is transferred to oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, particularly the mitochondria, leading to apoptosis and necrosis of the photosensitized cells.[14]

Preclinical and Clinical Efficacy: A Quantitative Overview

Numerous preclinical and clinical studies have demonstrated the efficacy and safety of MAL-PDT for various dermatological conditions, primarily actinic keratosis and basal cell carcinoma.

Preclinical Studies

In vitro studies have consistently shown that MAL leads to a higher and more selective accumulation of PpIX in tumor cell lines compared to ALA. This is attributed to its greater lipophilicity, facilitating easier passage through cell membranes.

| Preclinical Study Parameter | This compound (MAL) | 5-Aminolevulinic Acid (ALA) | Cell/Tissue Model | Reference |

| PpIX Accumulation (in vitro) | Enhanced | Standard | Human cultured dermatological cells | [13] |

| Cellular Uptake Mechanism | Passive Diffusion | BETA Transporters | LM3 mammary adenocarcinoma cells | [16] |

| Phototoxicity (in vitro) | Higher efficacy at lower concentrations | Required higher concentrations for same effect | HMEC-1 endothelial cells | [3] |

| Skin Penetration (in vivo) | Deeper and more selective | Limited | Nude mouse skin | [17] |

Clinical Trials for Actinic Keratosis (AK)

Clinical trials have established MAL-PDT as a highly effective treatment for AK, with excellent cosmetic outcomes.

| Clinical Trial Endpoint | MAL-PDT | Comparator | Comparator Result | Follow-up | Reference |

| Complete Lesion Response Rate | 89% | Placebo-PDT | 38% | 3 months | [15] |

| Complete Lesion Response Rate | 91% | Cryotherapy | 68% | 3 months | [18] |

| Cosmetic Outcome (Excellent/Good) | >90% | - | - | 3 months | [15] |

| Cosmetic Outcome (Excellent) | 83% | Cryotherapy | 51% | 3 months | [18] |

| Daylight PDT Clearance Rate | 70-89% | Conventional PDT | (Less painful) | - | [19] |

| Daylight PDT Pain Score (0-10) | 1.3 | Conventional PDT | Higher | - | [19] |

Clinical Trials for Basal Cell Carcinoma (BCC)

MAL-PDT is also an effective treatment for superficial and some nodular BCCs, offering a non-invasive alternative to surgery with superior cosmetic results.

| Clinical Trial Endpoint | MAL-PDT | Comparator | Comparator Result | Follow-up | Reference |

| Complete Clinical Response (sBCC) | 97% | Cryotherapy | 95% | 3 months | [18] |

| Recurrence Rate (sBCC) | 22% | Cryotherapy | 20% | 5 years | [18] |

| Cosmetic Outcome (Superior) | 87% | Cryotherapy | 49% | 5 years | [18] |

| Complete Clinical Response (nBCC) | 91% | Surgery | 98% | 3 months | [20] |

| Sustained Lesion Clearance (nBCC) | 76% | - | - | 5 years | [20] |

Experimental Protocols

In Vitro Phototoxicity Assay

This protocol outlines a general procedure for assessing the phototoxicity of MAL in a cell culture model.

Caption: General workflow for an in vitro phototoxicity assay.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes, A431 squamous cell carcinoma cells) in 96-well plates and allow them to attach overnight.

-

Incubation: Replace the culture medium with a medium containing various concentrations of MAL. A vehicle control and a positive control (e.g., chlorpromazine) should be included.

-

Photosensitization: Incubate the plates in the dark for 3 hours to allow for PpIX accumulation.

-

Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular MAL. Expose one set of plates to a non-toxic dose of red light (e.g., from an Aktilite® lamp). Keep a duplicate set of plates in the dark as a control for dark toxicity.

-

Post-Irradiation Incubation: Incubate both sets of plates for a further 24 hours.

-

Viability Assessment: Determine cell viability using a standard assay such as the MTT assay or the Neutral Red Uptake assay.

-

Data Analysis: Compare the viability of the irradiated cells to the non-irradiated cells to determine the phototoxic potential of MAL at different concentrations.

Quantification of Cellular PpIX Fluorescence

This protocol describes a method for quantifying the intracellular accumulation of PpIX following incubation with MAL.

Methodology:

-

Cell Culture and Incubation: Culture cells as described in the phototoxicity assay. Incubate the cells with MAL for various time points.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer or a microplate reader. The excitation wavelength should be around 405 nm, and the emission should be measured at approximately 635 nm.[21]

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Data Normalization: Normalize the fluorescence intensity to the protein concentration to account for variations in cell number. A standard curve using known concentrations of PpIX can be used for absolute quantification.[22]

Clinical Protocol for Conventional MAL-PDT

This protocol is for the treatment of actinic keratosis or basal cell carcinoma using conventional MAL-PDT with a red light source.

Methodology:

-

Lesion Preparation: Gently debride the surface of the lesion by removing scales and crusts. For nodular BCC, the surface may be curetted to facilitate MAL penetration.[14]

-

Application of MAL Cream: Apply a 1 mm thick layer of 16% MAL cream (Metvix®) to the lesion and a 5-10 mm margin of surrounding healthy skin.[14]

-

Occlusion: Cover the treated area with an occlusive dressing.

-

Incubation: The patient should wait for 3 hours, avoiding exposure of the treated area to direct sunlight.[14]

-

Light Illumination: After 3 hours, remove the occlusive dressing and clean the area with saline. Illuminate the lesion with a red light source (570-670 nm) at a total light dose of 75 J/cm².[14][15]

-

Post-Treatment Care: The treated area should be protected from light for at least 48 hours. A follow-up appointment is typically scheduled after 3 months to assess the response. For BCC and thicker AKs, a second treatment session may be performed one week after the first.[14]

Clinical Protocol for Daylight MAL-PDT

This is a more convenient and less painful alternative for the treatment of actinic keratosis.

Methodology:

-

Sunscreen Application: Apply a broad-spectrum sunscreen to the entire area to be exposed to daylight 15 minutes before applying the MAL cream.[19]

-

Lesion Preparation: Gently prepare the lesions as in the conventional protocol.

-

Application of MAL Cream: Apply a thin layer of MAL cream to the lesions. Occlusion is not necessary.[19]

-

Daylight Exposure: Within 30 minutes of application, the patient should go outdoors for 2 hours of continuous daylight exposure. This can be done on a bright, overcast day, but not in the rain. The ambient temperature should be above 10°C.[19]

-

Post-Treatment Care: After 2 hours, any remaining cream should be wiped off. The patient should avoid direct sun exposure for the next 48 hours.[19]

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the field of photodynamic therapy. Its enhanced lipophilicity and favorable pharmacokinetic profile have led to improved clinical outcomes for patients with actinic keratosis and basal cell carcinoma. The quantitative data from numerous studies unequivocally support its efficacy and safety. The detailed experimental protocols provided in this guide offer a framework for both preclinical research and clinical application.

Future research may focus on further optimizing MAL-PDT protocols, such as exploring novel light sources and combination therapies. The development of new ALA esters with even greater selectivity and efficacy remains an active area of investigation. As our understanding of the molecular mechanisms of PDT continues to grow, so too will the potential applications of this compound in dermatology and beyond.

References

- 1. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Aminolevulinic acid methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. reports.huginonline.com [reports.huginonline.com]

- 5. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RU2611441C2 - Method for producing of 5-aminolevulinic acid methyl ester hydrochloride - Google Patents [patents.google.com]

- 7. Metvix (PhotoCure) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. PhotoCure Receives its First Marketing Approval for Metvix® [globenewswire.com]

- 10. mb.cision.com [mb.cision.com]

- 11. Comparative Study of Photodynamic Therapy with Topical this compound versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dermnetnz.org [dermnetnz.org]

- 15. Photodynamic therapy with topical this compound for actinic keratosis: results of a prospective randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies of this compound Photodynamic Therapy for Actinic Keratosis | Actas Dermo-Sifiliográficas [actasdermo.org]

- 17. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. skintherapyletter.com [skintherapyletter.com]

- 19. droracle.ai [droracle.ai]

- 20. turkderm.org.tr [turkderm.org.tr]

- 21. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Aminolevulinate Hydrochloride vs. Free Base for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl aminolevulinate (MAL) is a potent photosensitizing agent precursor, pivotal in the field of photodynamic therapy (PDT). As a prodrug, MAL is metabolized intracellularly to Protoporphyrin IX (PpIX), a powerful photosensitizer.[1][2] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to localized cellular destruction. This mechanism forms the basis of PDT for various oncological and dermatological conditions.[3][4]

This technical guide provides a comprehensive comparison of this compound hydrochloride (MAL HCl) and its free base form for research applications. It delves into their physicochemical properties, stability, and provides detailed experimental protocols for their use in in-vitro and in-vivo research settings.

Physicochemical Properties: Hydrochloride Salt vs. Free Base

The choice between the hydrochloride salt and the free base of an active pharmaceutical ingredient can significantly impact its formulation, stability, and bioavailability.[5][6][7] MAL is commercially available and most extensively studied as its hydrochloride salt.[8][9]

| Property | This compound Hydrochloride | This compound (Free Base) | References |

| CAS Number | 79416-27-6 | 33320-16-0 | [8][10] |

| Molecular Formula | C6H12ClNO3 | C6H11NO3 | [8][10] |

| Molecular Weight | 181.62 g/mol | 145.16 g/mol | [8][10] |

| Appearance | White to slightly yellow powder | Solid (predicted) | [8][9] |

| Melting Point | 119-121 °C | Not available | [10] |

| Solubility | Freely soluble in water and methanol; soluble in ethanol; practically insoluble in most organic solvents. | Predicted to be less soluble in water and more soluble in organic solvents compared to the HCl salt. | [8][9] |

| Stability | Generally more stable, particularly in aqueous solutions and against oxidation. The protonated amine group is less susceptible to oxidative degradation. | The free amine is more susceptible to oxidation and degradation, especially in solution. | [11][12] |

| pKa (of conjugate acid) | ~8.1 | Not applicable | [13] |

Key Considerations for Researchers:

-

Solubility: The high water solubility of MAL HCl makes it ideal for aqueous-based formulations for in vitro studies and for topical formulations where dissolution is critical.[8][9] The free base, with its presumed higher lipophilicity, might be explored for formulations aimed at enhanced penetration through lipid membranes, though this may come at the cost of reduced aqueous solubility.

-

Stability: For long-term storage and use in aqueous buffers, the hydrochloride salt is the preferred form due to its enhanced stability.[11] The lone pair of electrons on the nitrogen atom in the free base is more susceptible to oxidation.[11] Stock solutions of MAL HCl should be prepared fresh and protected from light. Studies have shown that the stability of MAL is pH-dependent, with greater stability in acidic conditions (pH < 5).[14]

-

Formulation: The majority of commercial and research formulations utilize MAL HCl.[8][9] For researchers wishing to work with the free base, it can be prepared from the hydrochloride salt by neutralization with a suitable base, followed by extraction into an organic solvent.[15] However, the stability of the free base in formulation would need to be carefully evaluated.

Mechanism of Action: The Heme Synthesis Pathway and Photodynamic Therapy

The therapeutic effect of MAL is dependent on its conversion to the photosensitizer PpIX. This process occurs via the endogenous heme synthesis pathway.

As depicted in Figure 1, topically applied MAL HCl penetrates the cell membrane. Intracellular esterases convert it to 5-aminolevulinic acid (ALA), which then enters the heme synthesis pathway, leading to an accumulation of PpIX. In cancer cells, a combination of increased uptake and decreased ferrochelatase activity (the enzyme that converts PpIX to heme) results in a selective accumulation of PpIX.[4] Subsequent illumination with light of an appropriate wavelength (typically red light around 635 nm) excites the PpIX molecules, which then transfer energy to molecular oxygen to produce highly cytotoxic singlet oxygen and other ROS, ultimately leading to cell death.[3][4]

Experimental Protocols

In Vitro Photodynamic Therapy with Cancer Cell Lines

This protocol provides a general framework for assessing the efficacy of MAL-PDT on adherent cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., A431, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound hydrochloride (MAL HCl)

-

Sterile, deionized water or PBS for stock solution

-

Multi-well plates (e.g., 96-well for viability assays)

-

Light source (e.g., LED array with a peak emission around 635 nm)

-

Radiometer to measure light dose

-

Cell viability assay kit (e.g., MTT, PrestoBlue) or flow cytometer for apoptosis/necrosis staining.

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C and 5% CO2.

-

MAL HCl Preparation: Prepare a stock solution of MAL HCl in sterile water or PBS. For example, a 100 mM stock solution. Further dilute in complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2 mM). All solutions containing MAL should be freshly prepared and protected from light.[4]

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of MAL HCl. Include a no-drug control.

-

Incubation: Incubate the cells with MAL HCl for a predetermined period (e.g., 4 hours) in the dark at 37°C and 5% CO2.

-

Washing: After incubation, aspirate the MAL-containing medium and wash the cells twice with PBS to remove any extracellular prodrug.

-

Irradiation: Add fresh, complete medium to the cells. Expose the cells to a light source with a peak wavelength around 635 nm. The light dose (fluence) is a critical parameter and should be measured with a radiometer (e.g., 10-20 J/cm²). A dark control (cells treated with MAL but not irradiated) and a light-only control (cells not treated with MAL but irradiated) should be included.

-

Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.

-

Assessment of Cell Viability: Determine cell viability using a standard assay such as MTT or by flow cytometry using Annexin V/Propidium Iodide staining to assess apoptosis and necrosis.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method to assess the permeation of MAL HCl and its free base through a skin model.

Materials:

-

Franz diffusion cells

-

Skin membrane (e.g., excised human or porcine skin)

-

Receptor solution (e.g., PBS, pH 7.4)

-

MAL HCl and/or free base formulation

-

Stirring bars

-

Water bath/circulator to maintain 32°C

-

Syringes and needles for sampling

-

Analytical method for MAL quantification (e.g., HPLC)

Methodology:

-

Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. The skin can be dermatomed to a specific thickness (e.g., 500 µm).

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Receptor Chamber: Fill the receptor chamber with a suitable receptor solution (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

-

Equilibration: Place the assembled Franz cells in a water bath set to maintain the skin surface temperature at 32°C. Allow the system to equilibrate.

-

Formulation Application: Apply a known amount of the MAL formulation (e.g., a cream or solution) to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.

-

Replacement: Immediately after each sample is taken, replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

Sample Analysis: Analyze the concentration of MAL in the collected samples using a validated analytical method such as HPLC.

-

Data Analysis: Calculate the cumulative amount of MAL permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Quantification of Protoporphyrin IX (PpIX) in Cells

This protocol describes a method for extracting and quantifying the amount of PpIX produced by cells after incubation with MAL.

Materials:

-

Cells treated with MAL (from Protocol 4.1 or similar)

-

PBS

-

Lysis buffer (e.g., 0.1 M NaOH, 1% SDS) or organic solvent (e.g., DMSO)

-

Spectrofluorometer

-

PpIX standard for calibration curve

-

Microplate reader (optional, for high-throughput analysis)

Methodology:

-

Cell Harvesting: After incubation with MAL, wash the cells with PBS to remove any extracellular prodrug.

-

Cell Lysis and PpIX Extraction:

-

For adherent cells: Add lysis buffer or solvent directly to the well or culture dish. Scrape the cells and collect the lysate.

-

For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in lysis buffer or solvent.

-

-

Incubation/Sonication: Incubate the lysate (e.g., for 30 minutes) or sonicate to ensure complete cell lysis and extraction of PpIX.

-

Centrifugation: Centrifuge the lysate to pellet cell debris.

-

Fluorescence Measurement: Transfer the supernatant to a suitable cuvette or microplate. Measure the fluorescence using a spectrofluorometer. Typical excitation and emission wavelengths for PpIX are around 405 nm and 635 nm, respectively.[16][17]

-

Quantification: Prepare a standard curve using known concentrations of a PpIX standard dissolved in the same lysis buffer/solvent. Use the standard curve to determine the concentration of PpIX in the cell lysates.

-

Normalization: Normalize the amount of PpIX to the total protein content of the cell lysate (determined by a protein assay like BCA) or to the cell number.

Conclusion

For the majority of research applications, this compound hydrochloride is the form of choice due to its high water solubility, greater stability, and extensive characterization in the scientific literature. Its properties make it well-suited for the preparation of aqueous stock solutions for in vitro work and for inclusion in various topical formulations. The free base form, while less studied, may offer advantages in specific formulation strategies where increased lipophilicity is desired to enhance penetration across lipid barriers. However, researchers opting to use the free base must consider its potential for lower stability and the need for careful formulation to ensure its solubility and bioavailability. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the photodynamic effects of both forms of this compound in various preclinical models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]

- 4. Enhancement of methyl-aminolevulinate photodynamic therapy by iron chelation with CP94: an in vitro investigation and clinical dose-escalating safety study for the treatment of nodular basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmaoffer.com [pharmaoffer.com]

- 8. medkoo.com [medkoo.com]

- 9. Metvixia (this compound Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. This compound [drugfuture.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. encompass.eku.edu [encompass.eku.edu]

- 13. galderma.com [galderma.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 17. scielo.br [scielo.br]

A Technical Guide to Photoactive Porphyrin Accumulation from Methyl Aminolevulinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl aminolevulinate (MAL), a lipophilic ester of 5-aminolevulinic acid (ALA), serves as a crucial prodrug in photodynamic therapy (PDT). Following topical application, MAL selectively penetrates neoplastic and other rapidly proliferating cells, where it is intracellularly hydrolyzed to ALA. This process bypasses the rate-limiting step of the heme biosynthesis pathway, leading to the preferential accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX). Subsequent illumination with light of a specific wavelength (typically red light, ~630-635 nm) activates PpIX, generating cytotoxic reactive oxygen species (ROS) that induce localized cell death through apoptosis and autophagy. This guide provides an in-depth overview of the biochemical mechanisms, factors influencing accumulation, quantitative data, experimental protocols, and cellular signaling pathways associated with MAL-induced PpIX synthesis.

Mechanism of Action: The Heme Synthesis Pathway

This compound is a prodrug that leverages the endogenous heme synthesis pathway for therapeutic effect[1][2]. Unlike its precursor, 5-aminolevulinic acid (ALA), MAL's esterification enhances its lipophilicity, which is thought to improve its penetration through the stratum corneum and into target cells[3][4].

Once inside the cell, the following steps occur:

-

Esterase Cleavage : Intracellular esterases hydrolyze the methyl ester group of MAL, converting it back into ALA[4].

-

PpIX Synthesis : The exogenous ALA enters the heme synthesis pathway, bypassing the initial rate-limiting feedback inhibition of the enzyme ALA synthase[5]. This leads to a cascade of enzymatic reactions, culminating in the formation of Protoporphyrin IX (PpIX)[3][4].

-

Preferential Accumulation : Neoplastic and rapidly dividing cells exhibit a higher uptake of ALA and often have lower ferrochelatase activity, the enzyme that converts PpIX to heme. This enzymatic bottleneck results in the selective accumulation of photoactive PpIX in target cells compared to surrounding healthy tissue[6][7].

Upon exposure to an appropriate light source, the accumulated PpIX is excited from its ground state to a triplet state. This excited molecule then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS cause oxidative damage to cellular components, including mitochondria, lysosomes, and the plasma membrane, ultimately triggering cell death pathways[8][9][10].

Factors Influencing PpIX Accumulation

The efficacy of MAL-PDT is directly dependent on the amount of PpIX accumulated in the target tissue. Several factors can influence this process:

-

Cell Type and Metabolism: Cancer cells inherently accumulate more PpIX than normal cells due to higher metabolic rates and reduced ferrochelatase activity[6][11]. Proliferating cells, such as those in angiogenic endothelium, also show enhanced PpIX generation[11].

-

MAL Incubation Time: PpIX fluorescence increases with the duration of MAL application, typically reaching a plateau after several hours. Standard clinical protocols often use a 3-hour incubation period under occlusion to maximize accumulation before illumination[12][13][14].

-

Lesion Preparation: Removal of hyperkeratotic scales and crusts via curettage before MAL application can significantly enhance drug penetration and subsequent PpIX formation[3][14].

-

Drug Concentration: The concentration of MAL in the topical formulation (e.g., 160 mg/g) is optimized to provide a sufficient gradient for diffusion into the skin[15].

-

Anatomical Location: Skin temperature and vascularity can affect metabolic rates. One study noted that PpIX fluorescence was higher on the trunk compared to the lower leg, potentially correlating with skin temperature[16].

-

Pre-treatments: Physical methods like fractional CO2 laser resurfacing can create microchannels in the skin, dramatically increasing MAL penetration and leading to deeper and more intense PpIX accumulation. Chemical agents like calcipotriol (B1668217) may also enhance efficacy by interacting with the heme synthesis pathway.

Quantitative Analysis of PpIX Accumulation

Quantifying PpIX accumulation is essential for optimizing treatment protocols and predicting clinical response. This is typically achieved through non-invasive fluorescence spectroscopy or by analyzing tissue/cell lysates.

| Treatment Modality / Condition | Tissue / Lesion Type | Key Findings | Reference |

| Classic MAL-PDT | Actinic Keratosis (AK) | PpIX level after 3-hour incubation set as 100% (relative units). | [12] |

| Daylight PDT | Actinic Keratosis (AK) | PpIX formation reaches 85% of classic PDT levels. | [12] |

| Pulse PDT (30 min MAL incubation) | Actinic Keratosis (AK) | PpIX formation reaches 57% of classic PDT levels. | [12] |

| Classic PDT without Curettage | Actinic Keratosis (AK) | PpIX formation reaches 52% of classic PDT levels. | [12] |

| MAL Incubation (+ Curettage) | Actinic Keratosis (AK) | Median PpIX level after 3 hours was 22 arbitrary units (AU) . | [14] |

| MAL Incubation (- Curettage) | Actinic Keratosis (AK) | Median PpIX level after 3 hours was 20 arbitrary units (AU) . | [14] |

| ALA Administration (Oral) | Meningioma Tumor Tissue | Average PpIX concentration of 1.694 ± 0.440 µg/mL . | [7] |

| ALA Administration (Oral) | Normal Dura | Average PpIX concentration of 0.006 ± 0.003 µg/mL . | [7] |

Note: Data from different studies may not be directly comparable due to variations in measurement techniques, units, and patient populations. The table illustrates relative and absolute measurements reported in the literature.

Signaling Pathways in MAL-PDT Induced Cell Death

The generation of ROS by photoactivated PpIX initiates a complex network of signaling events that lead to cell death, primarily through apoptosis and autophagy.

Apoptosis: PDT-induced oxidative stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[8][9].

-

Intrinsic Pathway: ROS can directly damage mitochondria, leading to the release of cytochrome c. This activates a caspase cascade, with caspase-9 and the executioner caspase-3 playing central roles[8]. Pro-apoptotic proteins like Bax and Bak are also upregulated.

-

Extrinsic Pathway: While less emphasized for porphyrins, ROS can influence death receptor signaling (e.g., Fas) to activate caspase-8[8].

-

Caspase-Independent Apoptosis: Evidence also points to alternative pathways involving mediators like granzyme B.

Autophagy: MAL-PDT has been shown to induce autophagic cell death. This is characterized by the formation of autophagosomes and an increase in autophagy-related markers such as LC3-II. Autophagy can act as a cell death mechanism in response to the significant cellular stress induced by PDT.

Experimental Protocols

Protocol for In Vitro PpIX Quantification in Cell Culture

This protocol describes the measurement of intracellular PpIX in cultured cells following MAL treatment using a fluorescence plate reader.

-

Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/well) in a 24-well plate and allow them to adhere overnight in a CO₂ incubator.

-

MAL Incubation: Remove the culture medium and add fresh medium containing the desired concentration of MAL (or its precursor, 5-ALA). Incubate for a specified period (e.g., 4 hours) in the dark.

-

Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells by adding a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) to each well.

-

Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate. Measure the PpIX fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 405 nm and an emission wavelength of around 630-635 nm[7].

-

Data Normalization: To account for variations in cell number, normalize the fluorescence readings to the total protein concentration of each lysate, determined by a standard protein assay (e.g., BCA assay).

Protocol for Fluorescence Microscopy of Intracellular PpIX

This protocol outlines the visualization of PpIX distribution in cells.

-

Cell Culture: Grow cells on glass coverslips or in glass-bottomed dishes suitable for microscopy.

-

MAL Incubation: Treat the cells with MAL-containing medium for the desired time (e.g., 4-8 hours) in the dark, as described in Protocol 5.1.

-

Cell Washing and Fixation: Wash the cells twice with PBS to remove extracellular MAL. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 10-15 minutes, followed by further washing with PBS. Live-cell imaging can also be performed in a suitable buffer.

-

Microscopy: Mount the coverslips on slides. Image the cells using a fluorescence or confocal microscope.

Conclusion

The conversion of this compound to protoporphyrin IX within target cells is a cornerstone of modern photodynamic therapy. The enhanced lipophilicity of MAL facilitates its clinical use, particularly in dermatology for treating actinic keratosis and non-melanoma skin cancers[8]. Understanding the intricate details of the heme synthesis pathway, the factors that modulate PpIX levels, and the downstream signaling cascades is paramount for drug development professionals and researchers seeking to optimize this therapeutic modality. The continued development of quantitative measurement techniques and a deeper exploration of the molecular responses to MAL-PDT will pave the way for more personalized and effective treatment strategies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. δ-aminolevulinic acid–induced protoporphyrin IX concentration correlates with histopathologic markers of malignancy in human gliomas: the need for quantitative fluorescence-guided resection to identify regions of increasing malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Systemic MEK inhibition enhances the efficacy of 5-aminolevulinic acid-photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pre-treatment protoporphyrin IX concentration in actinic keratosis lesions may be a predictive biomarker of response to aminolevulinic-acid based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intralesional photodynamic therapy induces apoptosis in basal cell carcinoma and Bowen's disease through caspase 3 and granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]

- 16. researchgate.net [researchgate.net]

singlet oxygen generation by photoactivated methyl aminolevulinate

An In-depth Technical Guide to Singlet Oxygen Generation by Photoactivated Methyl Aminolevulinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic Therapy (PDT) is a minimally invasive therapeutic modality that employs a photosensitizing agent, a specific wavelength of light, and molecular oxygen to elicit cell death.[1][2] this compound (MAL), a methylated ester of 5-aminolevulinic acid (ALA), serves as a prodrug, or photosensitizer precursor, in topical PDT.[3][4] It is clinically approved for the treatment of various skin conditions, including actinic keratoses and certain non-melanoma skin cancers like superficial basal cell carcinoma.[4][5][6]

The core principle of MAL-PDT lies in the selective accumulation of a photoactive molecule, Protoporphyrin IX (PpIX), in target neoplastic cells.[7][8] Upon activation by light, PpIX initiates a photochemical reaction that primarily generates singlet oxygen (¹O₂), a highly reactive and cytotoxic form of oxygen.[9][10] This targeted generation of singlet oxygen leads to the destruction of malignant and premalignant cells while largely sparing surrounding healthy tissue, resulting in favorable cosmetic outcomes.[1][3]

Core Mechanism: From Prodrug to Cytotoxicity

The generation of singlet oxygen via MAL-PDT is a two-stage process involving a metabolic conversion followed by a photochemical reaction.

Metabolic Pathway: Protoporphyrin IX (PpIX) Synthesis

-

Topical Application and Uptake: MAL is applied to the lesion as a cream (e.g., 16% Metvix®).[3] As a more lipophilic molecule than its precursor ALA, MAL exhibits enhanced penetration into the skin.[2][4] It is selectively absorbed by rapidly proliferating cells, such as those in cancerous or precancerous lesions, which have a higher metabolic rate.[2][3]

-

Intracellular Conversion: Inside the cell, MAL is converted into PpIX through the natural heme biosynthesis pathway, which primarily occurs in the mitochondria.[2][7][9]

-

Selective Accumulation: In neoplastic cells, there is often a relative deficiency in the enzyme ferrochelatase, which is responsible for converting PpIX into heme by incorporating iron.[9][11] This enzymatic bottleneck leads to the preferential accumulation of the photosensitive PpIX in the mitochondria of target cells.[9]

Photochemical Pathway: The Type II Reaction

Once PpIX has accumulated, the lesion is illuminated with light of a specific wavelength, initiating the photodynamic process. The dominant mechanism is the Type II photochemical reaction, which generates singlet oxygen.[10][12]

-

Photoexcitation: A ground-state PpIX molecule (S₀) absorbs a photon from the light source (typically red light with a wavelength of 570–670 nm).[3][13] This elevates the PpIX molecule to an unstable, high-energy excited singlet state (S₁).[9][10]

-

Intersystem Crossing: The excited singlet state (S₁) rapidly undergoes a process called intersystem crossing, transitioning to a more stable, longer-lived excited triplet state (T₁).[9][10]

-

Energy Transfer to Oxygen: The triplet-state PpIX (T₁) molecule transfers its energy to a ground-state oxygen molecule (³O₂), which is naturally in a triplet state.[10][14]

-

Singlet Oxygen Formation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the PpIX molecule returns to its ground state (S₀), ready to be excited again.[10][14]

-

Oxidative Cell Damage: The generated singlet oxygen is a potent oxidizing agent with a very short lifetime, ensuring its effects are localized to the immediate vicinity of its formation. It rapidly reacts with and damages essential biomolecules, including lipids, proteins, and nucleic acids, leading to apoptosis, necrosis, and autophagy-related cell death.[9][12]

References

- 1. www.creativeofficepavilion.com - Photodynamic Therapy In Dermatology [creativeofficepavilion.com]

- 2. Inhibition of photodynamic therapy induced-immunosuppression with aminolevulinic acid leads to enhanced outcomes of tumors and pre-cancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dermnetnz.org [dermnetnz.org]

- 4. skintherapyletter.com [skintherapyletter.com]

- 5. Photodynamic therapy for non-melanoma skin cancer | Canadian Cancer Society [cancer.ca]

- 6. Basal-cell carcinoma - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Determining Optimal Methyl Aminolevulinate (MAL) Concentration for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl aminolevulinate (MAL) is a prodrug that is metabolically converted into the photosensitizer protoporphyrin IX (PpIX).[1][2] This selective accumulation of PpIX in rapidly proliferating cells, such as cancer cells, forms the basis of MAL-mediated photodynamic therapy (PDT). Upon exposure to light of a specific wavelength, PpIX generates reactive oxygen species (ROS), leading to cellular damage and induction of cell death, primarily through apoptosis.[3] The efficacy of MAL-PDT is critically dependent on the intracellular concentration of PpIX and the dose of light delivered. Therefore, determining the optimal MAL concentration is a crucial first step in developing effective in vitro PDT protocols for research and drug development.

These application notes provide a comprehensive guide to determining the optimal MAL concentration for various cell culture applications. They include detailed experimental protocols, data presentation guidelines, and visualizations of key processes.

Key Principles

The optimization of MAL concentration for cell culture experiments involves a multi-step process:

-

PpIX Accumulation: Quantifying the intracellular accumulation of PpIX over a range of MAL concentrations and incubation times.

-

Cytotoxicity Assessment: Evaluating the phototoxic effect of MAL-PDT on cell viability at different MAL concentrations and light doses.

-

Apoptosis Induction: Confirming the mechanism of cell death through apoptosis-specific assays.

Data Presentation

Table 1: Optimal MAL Concentrations and PDT Parameters for Various Cell Lines

| Cell Line | Cancer Type | MAL Concentration (mM) | Incubation Time (hours) | Light Dose (J/cm²) | Resulting Cell Viability (%) | Reference |

| HeLa | Cervical Carcinoma | 0.3 | 5 | 1.5 | ~60 | [4] |

| HeLa | Cervical Carcinoma | 1 | 5 | 1.5 | ~40 | [4] |

| HaCaT | Non-tumorigenic Keratinocytes | 0.3 - 1 | 5 | up to 1.5 | No significant decrease | [4] |

| A431 | Cutaneous Squamous Cell Carcinoma | 0.5 | 5 | 12 | ~50 (IC50) | [5] |

| SCC13 | Cutaneous Squamous Cell Carcinoma | 0.5 | 5 | >12 | ~80 | [5] |

| HN5 | Head and Neck Squamous Cell Carcinoma | 0.5 | 5 | 12 | ~40 | [5] |

| SCC9 | Head and Neck Squamous Cell Carcinoma | 0.5 | 5 | >12 | ~70 | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | 1 (ALA) | 4 | 30 | Decreased | [6] |

| MCF-7 | Breast Adenocarcinoma | 1 (ALA) | 4 | 30 | Decreased | [6] |

| C152 (KB) | Oral Squamous Cell Carcinoma | 0.1 - 10 (ALA) | 24 | 10 | Dose-dependent decrease | [7] |

Note: Some data presented is for 5-aminolevulinic acid (ALA), a closely related precursor to PpIX. The optimal concentration for MAL may differ.

Experimental Protocols

Protocol 1: Determination of PpIX Accumulation

This protocol describes how to measure the intracellular accumulation of PpIX following incubation with MAL.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (MAL) hydrochloride

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorometer or fluorescence microscope with appropriate filters (Excitation: ~405 nm, Emission: ~635 nm)

-

96-well black, clear-bottom plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.

-

MAL Incubation: Prepare a range of MAL concentrations (e.g., 0.01, 0.1, 0.5, 1, 2 mM) in complete cell culture medium. Remove the old medium from the cells and add the MAL-containing medium. Include a control group with medium only.

-

Time Course: Incubate the cells for various time points (e.g., 1, 2, 4, 6, 8, 24 hours) at 37°C and 5% CO2.

-

Fluorescence Measurement (Live Cells):

-

Wash the cells twice with PBS.

-

Add fresh PBS to each well.

-

Measure the fluorescence intensity using a fluorometer with excitation at approximately 405 nm and emission at approximately 635 nm.

-

-

Fluorescence Measurement (Cell Lysates):

-

Wash the cells twice with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.

-

Transfer the supernatant to a new well of a 96-well plate.

-

Measure the fluorescence intensity as described above.

-

-

Data Analysis: Plot the fluorescence intensity against the MAL concentration for each time point to determine the optimal incubation time and concentration for maximal PpIX accumulation.

Protocol 2: In Vitro Photodynamic Therapy (PDT) and Cytotoxicity Assessment

This protocol details the procedure for performing MAL-PDT and assessing its effect on cell viability using the MTT assay.

Materials:

-

Cells treated with the optimal MAL concentration (determined in Protocol 1)

-

Complete cell culture medium

-

PBS

-

Light source with a wavelength of ~635 nm (e.g., LED array)

-

Radiometer to measure light dose

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding and MAL Incubation: Follow steps 1 and 2 from Protocol 1, using the determined optimal MAL concentration and a range of concentrations around it.

-

Light Exposure:

-

After the optimal incubation time, wash the cells twice with PBS and replace with fresh, phenol (B47542) red-free medium.

-

Expose the cells to a specific light dose (e.g., 1, 5, 10, 20 J/cm²) using a light source emitting at ~635 nm.[5] Control groups should include cells with no MAL and no light, MAL only, and light only.

-

-

Post-PDT Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against MAL concentration or light dose to determine the IC50 value (the concentration or dose that results in 50% cell death).

Protocol 3: Assessment of Apoptosis

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis following MAL-PDT.

Materials:

-

Cells treated with MAL-PDT (from Protocol 2)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Collection: Following the post-PDT incubation period, collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by MAL-PDT.

Visualizations

Caption: Experimental workflow for determining optimal MAL concentration.

Caption: Simplified signaling pathway of MAL-PDT induced apoptosis.

Caption: Logical workflow for MAL-PDT protocol optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. skintherapyletter.com [skintherapyletter.com]

- 3. Inhibition of photodynamic therapy induced-immunosuppression with aminolevulinic acid leads to enhanced outcomes of tumors and pre-cancerous lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review of MAL-PDT for the Treatment Strategy of Actinic Keratosis: Broader Clinical Perspectives Beyond the Data and Guideline Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Microscopy in Methyl Aminolevulinate (MAL) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl aminolevulinate (MAL) is a prodrug that is metabolically converted into the fluorescent photosensitizer Protoporphyrin IX (PpIX).[1][2][3] This selective accumulation of PpIX in neoplastic and rapidly proliferating cells forms the basis of its use in photodynamic therapy (PDT) and fluorescence-guided diagnosis.[4][5] Fluorescence microscopy techniques are pivotal for visualizing and quantifying PpIX distribution at the cellular and subcellular levels, providing invaluable insights for research and clinical applications. These notes provide an overview of key fluorescence microscopy techniques and detailed protocols for their application in MAL-based studies.

Upon administration, MAL is absorbed by cells and enters the heme biosynthesis pathway, leading to an accumulation of PpIX.[1][5] In cancer cells, a combination of increased uptake of MAL and reduced enzymatic activity of ferrochelatase, which converts PpIX to heme, results in a higher concentration of PpIX compared to normal cells.[1] When excited by light of a specific wavelength, typically in the blue-violet range, PpIX emits a characteristic red fluorescence, enabling the visualization of tumor tissues.[1][6]

Key Fluorescence Microscopy Techniques

Several advanced fluorescence microscopy techniques can be employed to study MAL-induced PpIX fluorescence, each offering unique advantages:

-

Confocal Laser Scanning Microscopy (CLSM): Provides high-resolution, optically sectioned images, enabling the precise localization of PpIX within cells and tissues. This technique is essential for detailed morphological studies and co-localization experiments.[7][8]

-

Two-Photon Excitation Microscopy (TPEM): Utilizes near-infrared excitation light, which allows for deeper tissue penetration with reduced phototoxicity and photobleaching compared to single-photon excitation.[7][9] This is particularly advantageous for in vivo imaging and studying thicker tissue samples.

-

Fluorescence Lifetime Imaging Microscopy (FLIM): Measures the decay rate of fluorescence (the "lifetime") of a fluorophore. Since the fluorescence lifetime of PpIX is sensitive to its microenvironment and distinct from that of endogenous fluorophores (autofluorescence), FLIM can enhance the contrast and specificity of PpIX detection, especially in cases of weak fluorescence.[10][11][12]

-

Reflectance Confocal Microscopy (RCM): A non-invasive imaging technique that allows for real-time visualization of skin structures at a cellular level. It has been used to assess the outcome of MAL-PDT for skin cancers like basal cell carcinoma by visualizing cellular changes post-treatment.[13][14][15]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for PpIX fluorescence, crucial for setting up imaging experiments and interpreting the data.

| Parameter | Value | Reference |

| Excitation Wavelength (Soret Band) | ~405 nm | [1][6] |

| Emission Wavelengths | ~620 nm and ~635 nm (primary peaks), ~705 nm (secondary peak) | [6][16] |